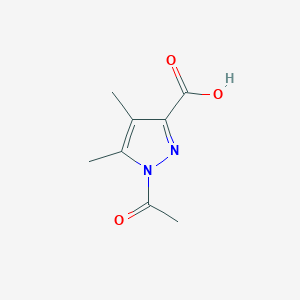

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

856063-84-8 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1-acetyl-4,5-dimethylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c1-4-5(2)10(6(3)11)9-7(4)8(12)13/h1-3H3,(H,12,13) |

InChI Key |

SMSKFDCWQRJRNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

A common approach involves reacting a β-diketone or β-ketoester with methylhydrazine or substituted hydrazines under controlled temperature to form the pyrazole ring.

Introduction of Acetyl Group at N-1 Position

- Acetylation of the pyrazole nitrogen can be achieved by reacting the pyrazole intermediate with acetyl chloride or acetic anhydride under mild conditions.

- The reaction is typically performed in an inert solvent such as dichloromethane or toluene, with a base (e.g., pyridine) to scavenge HCl byproduct.

- Reaction temperature is maintained between 0-25 °C to avoid side reactions.

Installation of Carboxylic Acid at C-3 Position

- The carboxylic acid group at the 3-position can be introduced by hydrolysis of the corresponding ester (e.g., ethyl ester) under acidic or basic conditions.

- Ester intermediates such as ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate are synthesized via condensation of diethyl oxalate with methylhydrazine derivatives.

- Hydrolysis is typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures (50-80 °C), followed by acidification to precipitate the acid.

Methyl Substituents at C-4 and C-5 Positions

- The 4,5-dimethyl substitution pattern is generally introduced by starting with appropriately substituted β-diketones or β-ketoesters (e.g., 2,3-butanedione derivatives).

- Alternatively, methylation of pyrazole ring carbons can be achieved via selective alkylation using methyl iodide or dimethyl sulfate under basic conditions.

Representative Preparation Method (Hypothetical Based on Related Patents)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Ethyl acetoacetate (or 2,3-butanedione), triethyl orthoformate, acetic anhydride; heat 110-120 °C | Formation of intermediate ketoester with methyl substituents | Compound A (precursor) |

| 2 | Methylhydrazine (40% aqueous), toluene; cool 8-10 °C, stir, then heat 40-50 °C for 6 h | Pyrazole ring formation with 1,3-dimethyl substitution | Pyrazole ester intermediate |

| 3 | Acetyl chloride or acetic anhydride, base (pyridine), 0-25 °C | N1-acetylation of pyrazole ring | 1-Acetyl-4,5-dimethyl-pyrazole-3-ethyl ester |

| 4 | Hydrolysis: NaOH (aq), 50-80 °C, then acidify | Conversion of ester to carboxylic acid | This compound |

Detailed Reaction Conditions and Parameters

Purification and Yield Optimization

- Crude products are typically purified by vacuum distillation or recrystallization from suitable solvents (e.g., ethyl acetate, hexane).

- Washing with sodium sulfite and sodium carbonate solutions removes residual oxidants and acids.

- Controlling pH during reactions (pH 2-3) improves selectivity and yield.

- Typical yields for pyrazole carboxylic acid derivatives range from 70% to 90% depending on reaction scale and conditions.

Summary of Key Research Findings

Chemical Reactions Analysis

Carboxylic Acid Reactions

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis to form esters. For example:

Ethyl esters of similar pyrazoles exhibit improved lipophilicity . -

Amidation : Forms amides with amines, useful in drug discovery. For instance, coupling with 3,5-bis(trifluoromethyl)aniline yields bioactive derivatives .

Acetyl Group Reactions

-

Nucleophilic Substitution : The acetyl group may undergo substitution with hydrazines or hydroxylamines to form hydrazones or oximes .

-

Condensation Reactions : Reacts with aldehydes/ketones (e.g., via Claisen-Schmidt condensation) to form α,β-unsaturated ketones .

Table 2: Electrophilic Substitution in Pyrazoles

| Reaction Type | Reagent | Position Attacked | Effect of Substituents |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 | Steric hindrance from methyl groups reduces reactivity |

| Sulfonation | H₂SO₄ | C-4 | Limited due to electron-withdrawing acetyl group |

Biological Relevance

While biological data for this specific compound are unavailable, structurally related pyrazoles exhibit anti-inflammatory, antimicrobial, and anticancer activities . For example:

-

Anti-inflammatory Activity : Analogous 1-acetylpyrazoles inhibit cyclooxygenase (COX) enzymes, comparable to indomethacin .

-

Anticancer Potential : Pyrazole-3-carboxylic acid derivatives induce apoptosis in A549 lung cancer cells via mitochondrial pathways .

Degradation Pathways

-

Decarboxylation : Heating above 200°C may lead to loss of CO₂, forming 1-acetyl-4,5-dimethyl-1H-pyrazole .

-

Hydrolysis : Under strong acidic/basic conditions, the acetyl group hydrolyzes to a hydroxyl group, though steric effects from methyl substituents slow this process .

Industrial Challenges

Scientific Research Applications

Synthesis of 1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid

The synthesis of this compound typically involves multi-step processes that may include condensation reactions, cyclization, and subsequent purification steps. Various methods have been developed to enhance yield and purity.

Biological Activities

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit a range of biological activities, including antimicrobial effects. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of specific functional groups in the pyrazole structure is often linked to enhanced antibacterial activity.

Antitumor Activity

this compound has also been evaluated for its potential antitumor properties. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) . The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival.

Agricultural Applications

The compound's role as an intermediate in the synthesis of agricultural chemicals is noteworthy. It has been identified as a key component in the development of fungicides and herbicides. Its structural features allow it to interact effectively with biological targets in pests and pathogens, thereby enhancing the efficacy of agricultural formulations .

Case Study 1: Antimicrobial Activity

A study conducted by Ragavan et al. synthesized a series of novel pyrazole derivatives and tested them against various bacterial strains. The results indicated that compounds with specific substitutions showed significant antibacterial activity, suggesting that 1-acetyl derivatives may also possess similar properties .

Case Study 2: Antitumor Effects

Research by Chovatia et al. explored the antitumor effects of pyrazole derivatives against Mycobacterium tuberculosis and other bacterial strains. The study highlighted the potential for developing new therapeutic agents based on the pyrazole scaffold .

Mechanism of Action

The mechanism of action of 1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent positions and functional groups significantly influence the physical and chemical properties of pyrazole derivatives. Below is a comparative analysis of key compounds:

Key Observations:

- Substituent Position Effects: The melting point of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (273–275°C) is notably higher than that of its 1,5-dimethyl isomer (175–178°C), likely due to differences in hydrogen bonding and crystal packing influenced by the carboxylic acid position .

- Functional Group Impact : The acetyl group in the target compound may enhance solubility in organic solvents compared to alkyl or aryl substituents, as seen in 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .

Electronic and Quantum Chemical Properties

DFT studies on pyrazole-based corrosion inhibitors reveal that electron-rich substituents (e.g., thiophene, acetyl) increase adsorption efficiency on metal surfaces by modulating frontier molecular orbitals .

Biological Activity

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N2O3

- CAS Number : 856063-84-8

This compound features a pyrazole ring with acetyl and carboxylic acid functional groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. The following table summarizes key findings regarding the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |

| HepG2 (Liver) | 26.00 | Inhibition of cell proliferation |

| A549 (Lung) | 20.00 | Cell cycle arrest and apoptosis induction |

| HCT116 (Colon) | 15.00 | Inhibition of Aurora-A kinase |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer types, including breast, liver, and lung cancers .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial strains. The following table details its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives. For instance:

- Breast Cancer Study : A study evaluated the effect of various pyrazole derivatives on MDA-MB-231 cells, revealing that those with acetyl substitutions exhibited enhanced antiproliferative effects compared to their non-acetylated counterparts .

- Inflammation Model : In a murine model of inflammation, administration of this compound led to a significant reduction in paw edema and inflammatory markers in serum .

Q & A

Q. What are the standard synthetic routes for 1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, 4-chloromethylpyrazole derivatives can react with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours to form azidomethyl intermediates. Subsequent reactions with acetylating agents (e.g., acetic anhydride) under reflux conditions yield the acetylated product. Workup involves cooling, ice-water quenching, filtration, and recrystallization from ethanol for purity . Alternative routes include coupling with cyanocetamide in tetrahydrofuran (THF) under reflux, followed by acidification to precipitate the product .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- FT-IR Spectroscopy : Key peaks include ~3057–3030 cm⁻¹ (aromatic C–H stretching) and ~1700 cm⁻¹ (C=O stretching of acetyl and carboxylic acid groups) .

- NMR : ¹H NMR reveals signals for methyl groups (δ ~2.1–2.5 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) .

- Melting Point : Analogous pyrazole-3-carboxylic acid derivatives exhibit melting points between 222–224°C, validated via differential scanning calorimetry (DSC) .

Q. What are the common functionalization strategies for modifying the pyrazole core?

- Methodological Answer :

- Electrophilic Substitution : Introduce substituents at the 4- or 5-positions using halogenation or nitration.

- Esterification : Convert the carboxylic acid group to esters (e.g., ethyl esters) via acid-catalyzed reactions with alcohols .

- Amide Formation : React with amines or hydrazines to generate carboxamides, useful for biological activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

- Methodological Answer :

- Catalyst Screening : NaN₃ in DMF enhances azide formation efficiency, but substituting with Cu(I)-catalyzed "click" chemistry may reduce side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. Ethanol/water mixtures aid in recrystallization .

- Temperature Control : Maintaining 50°C during azide formation minimizes decomposition, while reflux (80–100°C) accelerates cyclization .

Q. How to resolve contradictions in reported biological activity (e.g., antifungal vs. low efficacy)?

- Methodological Answer :

- Structural Variability : Bioactivity depends on substituent patterns. For instance, 1-Acetyl-4,5-dimethyl derivatives show antifungal activity (MIC: 1.56 µg/mL against A. baumannii), while non-acetylated analogs are less potent .

- Assay Conditions : Discrepancies arise from differences in microbial strains, incubation time, or concentration ranges. Standardize protocols using CLSI guidelines .

- Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). Pyrazole’s acetyl group shows hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with bioactivity. Electron-withdrawing groups (e.g., –NO₂) improve antifungal potency .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects on reactivity .

Q. How does the substitution pattern influence stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. HPLC analysis shows <5% degradation when stored in amber vials with desiccants .

- pH-Dependent Stability : The carboxylic acid group undergoes decarboxylation at pH > 8. Buffered solutions (pH 5–7) are recommended for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.